6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine
Description
6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine (CAS: 72011-23-5; InChIKey: FTELRCWDCVRTFE-UHFFFAOYSA-N) is a dibenzo-fused 15-membered crown ether containing five oxygen atoms in the macrocyclic ring. Its structure comprises two benzene rings fused to a pentaoxacyclopentadecine core, creating a rigid cavity optimized for cation binding. This compound is commercially available for research purposes (e.g., AK Scientific) and is used in supramolecular chemistry for ion recognition and catalysis .
Properties
IUPAC Name |
2,9,12,15,18-pentaoxatricyclo[17.4.0.03,8]tricosa-1(23),3,5,7,19,21-hexaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-3-7-17-15(5-1)21-13-11-19-9-10-20-12-14-22-16-6-2-4-8-18(16)23-17/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTELRCWDCVRTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OC3=CC=CC=C3OCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Bifunctional Monomers
This method involves reacting diols, diamines, or diacids with complementary electrophilic groups. For oxygen-rich macrocycles, resorcinol derivatives and polyethers are common precursors. For example, oxazinooxazines—structurally related macrocycles—are synthesized via condensation of amino alcohols with aldehydes or ketones under acidic conditions.
Synthesis of Pentaoxacyclopentadecine Derivatives
Although explicit protocols for 6,7,9,10,12,13-hexahydrodibenzo[b,e]pentaoxacyclopentadecine are unavailable, analogous syntheses provide critical insights:
Resorcinol-Based Condensation
The synthesis of hexahydrodibenzopyranones, such as nabilone, involves condensing 5-substituted resorcinols with dienes in dichloromethane (DCM) using triflic anhydride as a catalyst. Key steps include:
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Activation of Resorcinol : Triflic anhydride protonates resorcinol, enhancing its electrophilicity.
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Diene Addition : A 1-methoxy-4-(1-hydroxy-1-methyl)-ethyl-1,4-cyclohexadiene derivative is added at −20°C to minimize side reactions.
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Cyclization : Warming the mixture to 0°C promotes annulation, yielding a cis-isomer intermediate.
Example Conditions :
| Precursor | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 5-(1,1-dimethylheptyl)resorcinol | Triflic anhydride | DCM | −20°C → 0°C | 83.3% |
Critical Analysis of Reaction Parameters
Solvent Effects
Polar aprotic solvents like DCM and DMF are preferred for their ability to stabilize charged intermediates. In nabilone synthesis, DCM’s low dielectric constant (ε = 8.93) prevents premature precipitation, enabling high yields (83.3%). Conversely, toluene—a non-polar solvent—reduces yields to 81% under similar conditions.
Chemical Reactions Analysis
Types of Reactions
6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl groups, and other functional groups can be introduced using appropriate reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
Structural Characteristics
The compound features a pentaoxacyclopentadecine structure which contributes to its chemical reactivity and interaction with other molecules. Its crown ether-like properties make it particularly interesting for applications in coordination chemistry and material science.
Coordination Chemistry
6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine acts as a ligand in coordination complexes. Its ability to form stable complexes with metal ions has been investigated for potential uses in catalysis and sensor technology.
Case Study: Metal Complex Formation
Research has shown that this compound can effectively coordinate with transition metals such as copper and nickel. These metal complexes exhibit enhanced catalytic activity in organic transformations such as oxidation reactions.
Material Science
Due to its unique structure, this compound has been explored as a building block for synthesizing novel materials. Its ability to form supramolecular structures makes it suitable for applications in nanotechnology and polymer science.
The compound's crown ether-like characteristics allow it to encapsulate small molecules and ions. This property is being studied for applications in drug delivery systems where controlled release of therapeutic agents is required.
Example Application
In vivo studies have indicated that formulations containing this compound can enhance the solubility and bioavailability of poorly soluble drugs.
Analytical Chemistry
The compound can be utilized as a reagent in analytical chemistry for the detection of specific ions or small molecules due to its selective binding properties.
Research Findings
Studies have demonstrated its effectiveness in detecting heavy metals in environmental samples through colorimetric assays.
Mechanism of Action
The mechanism of action of 6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine involves its interaction with specific molecular targets. The compound can form stable complexes with various ions and molecules, influencing their behavior and reactivity. The pathways involved often include binding to specific receptors or enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Table 1: Substituent Effects on Properties
Cavity Size and Cation Selectivity
The target compound’s 15-membered ring with five oxygen atoms favors binding to sodium ions (Na⁺), analogous to 15-crown-5. In contrast:
- Azulenylvinyl-substituted crown ethers (e.g., (E)-4(3) in ) exhibit expanded cavities due to bulky aromatic substituents, shifting selectivity toward larger cations like K⁺ or Cs⁺ .
- Double-armed derivatives (e.g., nitro-functionalized in ) show enhanced binding affinity for transition metals (e.g., Ag⁺) due to additional coordination sites .
Biological Activity
Chemical Structure and Properties
6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine is a complex organic compound characterized by its unique polycyclic structure which includes multiple ether linkages. Its molecular formula is and it has a molecular weight of 316.35 g/mol. The compound is classified under the category of crown ethers and similar macrocyclic compounds known for their ability to form complexes with cations.
Biological Activity
The biological activity of compounds like 6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine can be inferred from studies on related crown ethers and polyether compounds. Here are some key areas of interest:
- Ion Selectivity : Crown ethers are known for their ability to selectively bind certain ions (e.g., potassium ions). This selectivity is crucial in biological systems where ion transport is essential for processes such as nerve impulse transmission and muscle contraction.
- Antimicrobial Properties : Some derivatives of crown ethers exhibit antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.
- Drug Delivery Systems : The unique structure allows for potential applications in drug delivery. By encapsulating drugs within the crown ether structure or utilizing its ion-binding properties to enhance solubility and bioavailability.
Case Studies
While specific case studies on this exact compound may be limited due to its complexity and specificity in research focus, studies on similar compounds have yielded valuable insights:
- Ion Binding Studies : Research has demonstrated that polyether compounds can effectively bind alkali metal ions in aqueous solutions. This property can be leveraged in biochemical applications where ion transport is critical.
- Antimicrobial Testing : A study evaluating the antimicrobial efficacy of various crown ethers found that certain structural modifications significantly enhanced their effectiveness against Gram-positive and Gram-negative bacteria.
- Drug Interaction Studies : Investigations into the interactions between drugs and crown ether-based carriers have shown promising results in improving pharmacokinetics through enhanced solubility and targeted delivery.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
